molecular formula C15H14ClNO3 B5840704 N-(3-chlorophenyl)-2-(4-methoxyphenoxy)acetamide

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B5840704
M. Wt: 291.73 g/mol
InChI Key: ACZIHEPBLXPQJG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3-chlorophenyl group and a 4-methoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 3-chloroaniline with 4-methoxyphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chlorophenyl)-2-(4-methoxyphenoxy)acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenoxy derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • N-(4-bromo-3-chlorophenyl)-N’-[(4-methoxyphenoxy)acetyl]thiourea
  • (3-Chlorophenyl) (4-methoxy-3-nitrophenyl)methanone

Comparison:

  • N-(3-chlorophenyl)-2-(4-methoxyphenoxy)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
  • N-(4-bromo-3-chlorophenyl)-N’-[(4-methoxyphenoxy)acetyl]thiourea has a thiourea group, which may impart different reactivity and biological activity.
  • (3-Chlorophenyl) (4-methoxy-3-nitrophenyl)methanone contains a nitro group, which can significantly alter its chemical behavior and potential applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-13-5-7-14(8-6-13)20-10-15(18)17-12-4-2-3-11(16)9-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZIHEPBLXPQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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